

Application of ULTREZ™ 10 in Bioadhesive Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	ULTREZ 10
CAS No.:	195739-91-4
Cat. No.:	B1181463

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Introduction

ULTREZ™ 10, a Carbopol® polymer, is a crosslinked polyacrylic acid that serves as a high-efficiency rheology modifier, thickener, and bioadhesive agent.^{[1][2]} Its self-wetting properties and ease of dispersion make it a versatile excipient in the development of various pharmaceutical dosage forms, particularly bioadhesive formulations for topical, ophthalmic, and mucosal drug delivery.^{[1][2][3]} This document provides detailed application notes and protocols for the utilization of ULTREZ™ 10 in creating bioadhesive gels.

Key Features of ULTREZ™ 10 in Bioadhesive Formulations

- **Excellent Bioadhesion:** Forms strong, non-covalent bonds with mucosal tissues, prolonging residence time and enhancing drug absorption.

- **High Viscosity at Low Concentrations:** Enables the formulation of gels and semisolids with desirable consistency and feel.[4]
- **Clarity:** Forms sparkling clear gels, which is aesthetically advantageous for many topical and mucosal products.
- **Shear-Thinning Rheology:** Gels exhibit a decrease in viscosity under shear stress (e.g., during application), allowing for easy spreading, and an increase in viscosity at rest, ensuring the formulation stays in place.
- **Compatibility:** Compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients.

Experimental Protocols

This section details the methodologies for preparing and evaluating bioadhesive formulations containing ULTREZ™ 10.

Preparation of a Bioadhesive Gel (General Protocol)

This protocol describes the preparation of a basic bioadhesive gel using ULTREZ™ 10. The concentration of ULTREZ™ 10 can be adjusted (typically between 0.5% and 2.0% w/w) to achieve the desired viscosity.

Materials:

- ULTREZ™ 10 polymer
- Deionized water
- Neutralizing agent (e.g., Triethanolamine (TEA) or Sodium Hydroxide solution)
- Active Pharmaceutical Ingredient (API) and other excipients as required
- Propylene glycol (optional, as a humectant and co-solvent)
- Glycerin (optional, as a humectant)

- Preservative (e.g., propylparaben)

Procedure:

- Dispersion: Slowly sprinkle the ULTREZ™ 10 polymer into the vortex of rapidly agitating deionized water. Continue mixing until the polymer is fully dispersed and free of lumps. The unique dispersion performance of ULTREZ™ 10 allows it to wet quickly while hydrating slowly, which helps to minimize lumping.[5]
- Hydration: Allow the dispersion to hydrate for at least 30 minutes. The dispersion will appear translucent and will have a low viscosity at this stage.
- Incorporation of Other Ingredients: If applicable, dissolve the API and other water-soluble excipients in a separate portion of deionized water. Add this solution to the hydrated ULTREZ™ 10 dispersion with gentle mixing. If using propylene glycol or glycerin, they can be added at this stage.
- Neutralization: Slowly add the neutralizing agent (e.g., a 10% w/w solution of TEA) dropwise to the dispersion while continuously stirring. The viscosity of the formulation will increase significantly as the pH approaches neutrality (typically pH 6.0-7.5). Monitor the pH of the gel using a calibrated pH meter.
- Final Mixing: Continue gentle mixing until a homogenous, transparent gel is formed. Avoid entrapping air bubbles.
- Deaeration: If necessary, allow the gel to stand or centrifuge it at a low speed to remove any entrapped air bubbles.

Viscosity Measurement

Viscosity is a critical parameter for bioadhesive gels, influencing their spreadability, retention, and drug release characteristics.

Equipment:

- Brookfield-type rotational viscometer with appropriate spindles.

Procedure:

- Equilibrate the gel sample to a controlled temperature (e.g., 25 °C or 37 °C) in a water bath.
- Place an appropriate amount of the gel in a suitable container.
- Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale deflection.
- Lower the spindle into the gel, ensuring it is immersed to the marked level and that there are no air bubbles trapped beneath the spindle.
- Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.
- Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
- Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the gel.

Ex Vivo Bioadhesion Strength Measurement

This protocol describes the measurement of the force required to detach the bioadhesive gel from a mucosal tissue, providing a quantitative measure of its bioadhesive strength. Porcine buccal mucosa is a commonly used model due to its similarity to human oral mucosa.^[6]

Equipment:

- Texture Analyzer equipped with a cylindrical probe.
- Freshly excised porcine buccal mucosa.
- Phosphate buffered saline (PBS, pH 6.8).
- Surgical scissors and forceps.

Procedure:

- Tissue Preparation:
 - Obtain fresh porcine buccal tissue from a local abattoir.

- Carefully excise the mucosal membrane from the underlying connective tissue.
- Cut the mucosa into appropriately sized pieces to be mounted on the texture analyzer's stationary platform.
- Keep the tissue moist with PBS at all times.
- Sample Preparation:
 - Apply a defined amount of the bioadhesive gel to the surface of the cylindrical probe of the texture analyzer.
- Measurement:
 - Mount the prepared mucosal tissue onto the stationary platform of the texture analyzer, ensuring the mucosal side is facing upwards.
 - Bring the probe with the gel into contact with the mucosal surface at a defined pre-test speed (e.g., 0.5 mm/s).
 - Apply a constant contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for the formation of bioadhesive bonds.[7]
 - Withdraw the probe at a constant post-test speed (e.g., 0.1 mm/s).[7]
 - Record the force required to detach the gel from the mucosal surface. The maximum force is recorded as the peak detachment force (a measure of bioadhesive strength), and the area under the force-distance curve represents the work of adhesion.
- Data Analysis:
 - Perform multiple replicates for each formulation.
 - Calculate the mean and standard deviation of the peak detachment force and work of adhesion.

In Vitro Drug Release Study

This protocol describes the use of a Franz diffusion cell to evaluate the rate and extent of drug release from the bioadhesive gel.

Equipment:

- Franz diffusion cells.
- Synthetic membrane (e.g., cellulose acetate) or excised biological membrane (e.g., porcine buccal mucosa).
- Receptor medium (e.g., PBS, pH 6.8).
- Magnetic stirrer and stir bars.
- Water bath maintained at 37 ± 0.5 °C.
- Syringes and collection vials.
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

- Membrane Preparation:
 - If using a synthetic membrane, soak it in the receptor medium for at least 30 minutes before use.
 - If using a biological membrane, prepare it as described in the bioadhesion protocol.
- Franz Cell Assembly:
 - Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
 - Fill the receptor compartment with a known volume of pre-warmed (37 °C) receptor medium.

- Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer to ensure continuous mixing of the receptor medium.
- Sample Application:
 - Apply a known quantity of the bioadhesive gel formulation onto the surface of the membrane in the donor compartment.
- Sampling:
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling port.
 - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
- Drug Analysis:
 - Analyze the drug concentration in the collected samples using a validated analytical method.
- Data Analysis:
 - Calculate the cumulative amount of drug released per unit area of the membrane at each time point.
 - Plot the cumulative amount of drug released versus time to obtain the drug release profile.
 - The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.

Data Presentation

The following tables summarize typical quantitative data for bioadhesive formulations prepared with ULTREZ™ 10. The values are indicative and can vary depending on the specific formulation composition and experimental conditions.

Table 1: Viscosity of Bioadhesive Gels with Varying ULTREZ™ 10 Concentrations

ULTREZ™ 10 Concentration (% w/w)	Viscosity (cP) at 25°C	Reference
0.5	15,000 - 25,000	[8]
1.0	30,000 - 50,000	[8]
1.5	45,000 - 65,000	[8]
2.0	60,000 - 80,000	[8]

Table 2: Bioadhesion Strength of ULTREZ™ 10 Gels on Porcine Buccal Mucosa

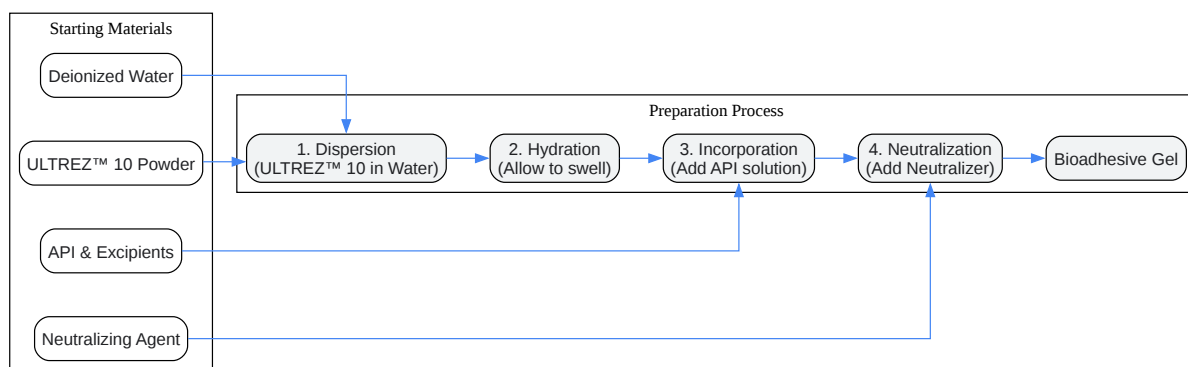
ULTREZ™ 10 Concentration (% w/w)	Peak Detachment Force (N)	Work of Adhesion (mJ)	Reference
1.0	0.8 - 1.5	0.5 - 1.0	[7]
1.5	1.2 - 2.0	0.8 - 1.5	[7]
2.0	1.8 - 2.8	1.2 - 2.0	[7]

Table 3: In Vitro Drug Release from ULTREZ™ 10 Bioadhesive Gels

Time (hours)	Cumulative Drug Release (%) - 1% ULTREZ™ 10	Cumulative Drug Release (%) - 2% ULTREZ™ 10	Reference
1	15 - 25	10 - 20	[9]
4	40 - 55	30 - 45	[9]
8	65 - 80	55 - 70	[9]
12	80 - 95	70 - 85	[9]
24	> 90	> 85	[9]

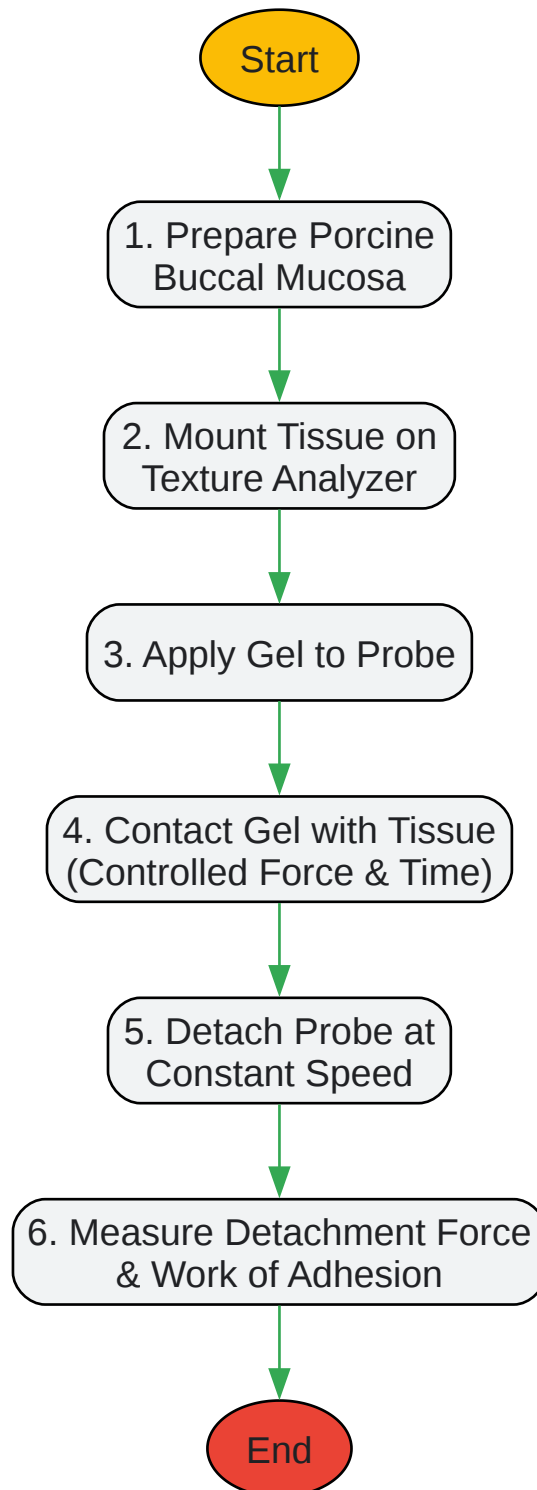
Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this document.



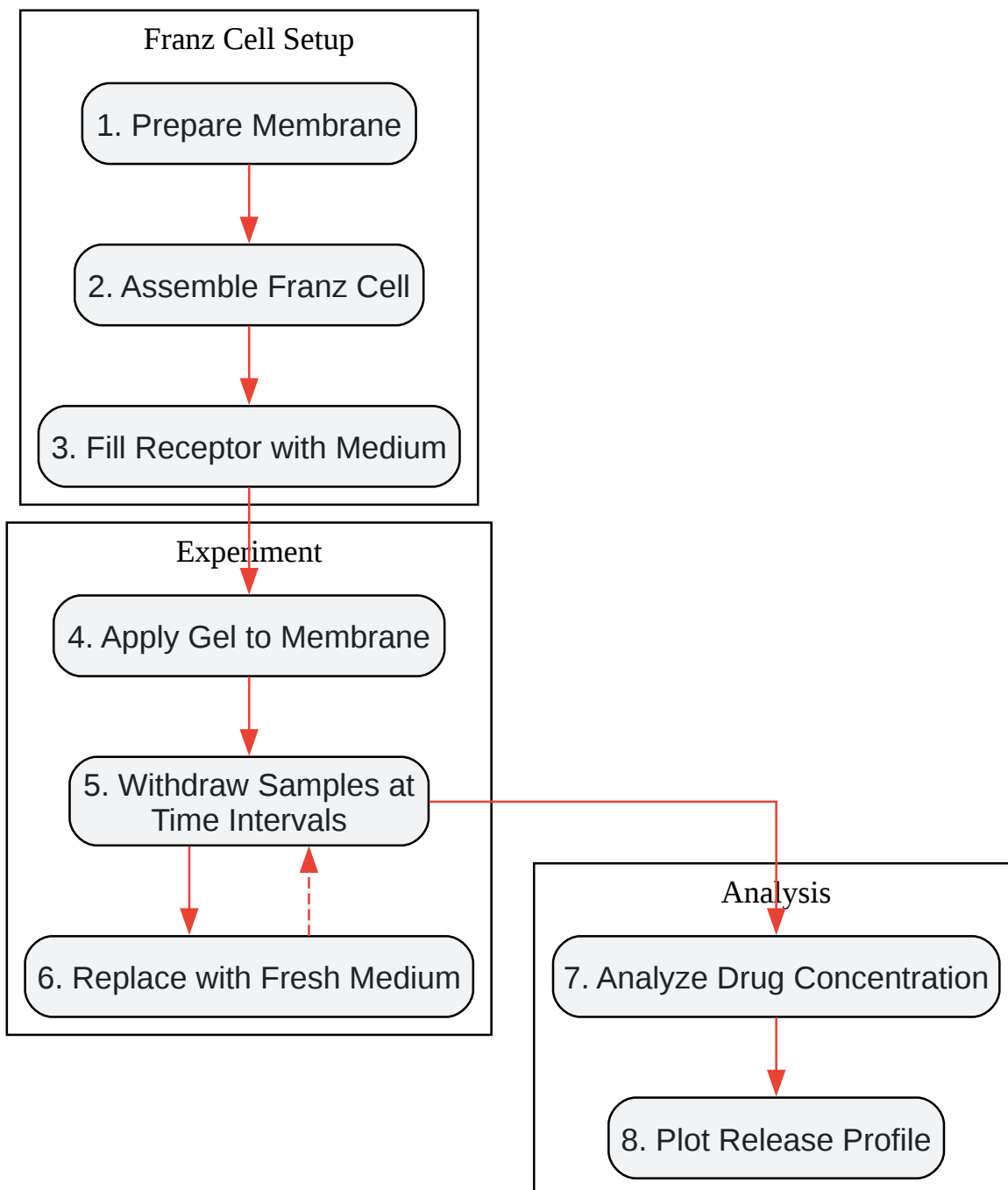
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Figure 1: Workflow for the preparation of a bioadhesive gel using ULTREZ™ 10.



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Figure 2: Workflow for measuring bioadhesion strength using a texture analyzer.



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Figure 3: Workflow for an in vitro drug release study using a Franz diffusion cell.

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- To cite this document: BenchChem. [Application of ULTREZ™ 10 in Bioadhesive Formulations: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1181463/docs#application-of-ultrez-10-in-bioadhesive-formulations-application-notes-and-protocols>]

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